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2-Heptylbutanedioic acid

Hydrophobicity Partition coefficient Structure–property relationship

2-Heptylbutanedioic acid (syn. 2-heptylsuccinic acid, nonane-1,2-dicarboxylic acid; CAS 3507-63-9) is a branched, C11 dicarboxylic acid belonging to the 2-alkylsuccinic acid homologous series.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 3507-63-9
Cat. No. B13835277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylbutanedioic acid
CAS3507-63-9
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15)
InChIKeyXEMGZCWREZSLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylbutanedioic Acid (CAS 3507-63-9): Procurement-Relevant Physicochemical Identity and Class Positioning


2-Heptylbutanedioic acid (syn. 2-heptylsuccinic acid, nonane-1,2-dicarboxylic acid; CAS 3507-63-9) is a branched, C11 dicarboxylic acid belonging to the 2-alkylsuccinic acid homologous series . It bears a seven-carbon n-heptyl substituent at the 2-position of the succinic acid backbone, yielding a molecular formula of C11H20O4 and a molecular weight of 216.27 g/mol . The compound is a crystalline solid at ambient temperature (mp 90–91 °C) and carries two carboxylic acid groups with a predicted pKa of 4.57 ± 0.19 . Its predicted logP of 2.52 positions it at an intermediate hydrophobicity within the 2-alkylsuccinic acid series, between the hexyl (logP 2.13) and octyl (logP 3.48) analogs . This compound serves primarily as a versatile intermediate for surfactant synthesis, lubricant additive derivatization, and specialty polymer building blocks [1].

Why 2-Heptylbutanedioic Acid Cannot Be Interchanged with Adjacent Homologs or Linear Isomers in Performance-Critical Applications


Within the 2-alkylsuccinic acid series, each methylene (–CH2–) unit added to or removed from the alkyl side chain produces a quantifiable shift in hydrophobicity, melting behavior, and surfactant packing parameters . The heptyl homolog (C7 side chain) occupies a narrow property window: it is more hydrophobic than 2-hexylsuccinic acid (logP 2.13) yet less hydrophobic than 2-octylsuccinic acid (logP 3.48), translating to a logP increment of approximately 0.39 per methylene unit . This incremental shift directly governs the compound's critical micelle concentration (CMC) and interfacial adsorption efficiency when derivatized into surfactants — a structure–property relationship well-established for alkylsuccinic-acid-based surfactant systems [1]. Furthermore, the branched 2-alkylsuccinic acid scaffold differs fundamentally from its linear constitutional isomer, undecanedioic acid (CAS 1852-04-6, same MW 216.27), which exhibits a distinct melting point (108–110 °C vs. 90–91 °C), a different pKa profile, and a different spatial disposition of carboxyl groups [2]. Generic substitution without accounting for these differences risks altered emulsification behavior, shifted thermal transitions in polymer synthesis, and compromised solubility in formulated products [3].

Quantitative Comparative Evidence: 2-Heptylbutanedioic Acid vs. Closest Analogs and Isomers


LogP (Octanol–Water Partition Coefficient) Across the 2-Alkylsuccinic Acid Homologous Series

2-Heptylbutanedioic acid exhibits a calculated logP of 2.52, placing it intermediate between the hexyl (logP 2.13) and octyl (logP 3.48) homologs . This represents an incremental logP increase of ~0.39 per methylene unit, consistent with the well-established Hansch π-contribution for aliphatic carbons. The logP value differs markedly from the unsubstituted parent succinic acid (logP −0.59) and from the linear isomer undecanedioic acid (logP 2.41–2.71 depending on the calculation method) [1]. The branched architecture of 2-heptylbutanedioic acid yields a logP that is comparable to but distinguishable from the linear isomer, which has implications for micelle packing and interfacial behavior [2].

Hydrophobicity Partition coefficient Structure–property relationship

Melting Point and Ambient Physical Form: Branched vs. Linear C11 Dicarboxylic Acid Isomers

2-Heptylbutanedioic acid melts at 90–91 °C, which is 18–19 °C lower than its linear constitutional isomer undecanedioic acid (mp 108–110 °C) despite identical molecular weight (216.27 g/mol) and molecular formula (C11H20O4) [1]. This melting point depression arises from the branched 2-alkyl architecture, which disrupts crystal packing relative to the linear α,ω-dicarboxylic acid. The melting point is also substantially lower than unsubstituted succinic acid (185 °C) . This lower melting point facilitates melt-processing and solvent-free derivatization reactions, and it differentiates the compound from the linear isomer in applications where solid-handling properties or thermal transitions during polymer synthesis are critical [2].

Thermal properties Crystallinity Formulation handling

pKa and Ionization State: Implications for pH-Dependent Surfactant and Chelation Performance

The predicted pKa of 2-heptylbutanedioic acid is 4.57 ± 0.19 . This value is elevated relative to the first pKa of unsubstituted succinic acid (pKa1 = 4.2) [1], consistent with the electron-donating inductive effect of the heptyl substituent, which slightly weakens the first carboxylic acid proton. The pKa is comparable to that of the linear isomer undecanedioic acid (pKa ~4.65) [2]. However, the branched architecture places the two carboxyl groups in closer spatial proximity (1,2-relationship on the succinyl backbone) than in the linear α,ω-isomer (1,11-relationship), which affects chelate ring size and metal-binding stoichiometry [3]. For surfactant applications, the pKa of ~4.6 means that the carboxylate head group is >50% ionized at pH >4.6, governing the pH window in which the compound or its derivatives exhibit maximum surface activity [4].

Acid dissociation Surfactant ionization Metal complexation

Chain-Length-Dependent Lubricity Enhancement in Succinic Acid Alkyl Derivatives

In a systematic study of succinic acid alkyl half-ester derivatives synthesized from succinic anhydride and fatty alcohols (C1–C18), wear scar diameter (WSD) measured by 4-ball testing ranged from 0.49 to 0.55 mm depending on ester structure, and lubricity enhancements were found to depend strongly on the alkyl chain length of the esterifying alcohol [1][2]. Although this study did not test 2-heptylsuccinic acid directly, the structure–activity principle — that alkyl chain length modulates the adsorbed film thickness and thus the antiwear efficacy — is directly transferable. As the free dicarboxylic acid precursor, 2-heptylbutanedioic acid provides a C7 alkyl chain that, upon esterification or amidation, is expected to yield a lubricity profile intermediate between C6- and C8-derived succinic esters [3]. Separately, alkenyl succinic acids with internal attachment of the alkenyl chain have been shown to provide superior wear protection over terminally attached isomers in lubricating oil compositions [4].

Lubricant additive Antiwear Chain-length effect

Patent Precedent as a Surfactant Intermediate: Heptyl Succinic Acid in the IG Farbenindustrie Portfolio

United States Patent US2182178 (1939, IG Farbenindustrie AG) explicitly names heptyl succinic acid alongside hexyl, octyl, isododecyl, and pentadecyl succinic acids as suitable starting materials for the manufacture of 'technically valuable derivatives' via amidation or imide formation [1]. The patent teaches that succinic acids substituted with a saturated alkyl radical of at least 5 carbon atoms — and particularly those containing at least 8 carbon atoms — yield derivatives 'characterized by high capillary activity' suitable as wetting, washing, emulsifying, dispersing, and permeating agents [1]. Heptyl succinic acid (C7 side chain, total 11 carbons) sits at the lower boundary of the preferred carbon-count range, offering a balance between sufficient hydrophobicity for surface activity and adequate water solubility of the resulting surfactant [2]. The patent further establishes a clear synthetic route from maleic anhydride and heptane (via ene reaction) as a manufacturing precedent [3].

Surfactant synthesis Capillary activity Historical patent precedent

Differentiation from the Diester Analog: Free Diacid vs. Diheptyl Succinate in Plasticizer and Formulation Contexts

A common procurement error is conflating 2-heptylbutanedioic acid (the free dicarboxylic acid, MW 216.27, logP 2.52) with diheptyl succinate (the diester, CAS 15872-89-6, MW 314.47, logP 4.79–6.10) [1]. These two compounds differ fundamentally in reactivity and application space: the free diacid bears two reactive carboxyl groups suitable for amidation, esterification, salt formation, and metal complexation, whereas the diester is a fully esterified, non-reactive plasticizer or emollient . Diheptyl succinate has been evaluated as a bio-based, non-phthalate PVC plasticizer with thermomechanical properties comparable to DEHP but without DEHP's toxicity profile [2]. The free diacid, by contrast, serves as the synthetic precursor to such esters and to a broader array of derivatives (amides, imides, half-esters, metal soaps) that the pre-formed diester cannot access [3]. The logP difference of ≥2.3 log units between the free acid and the diester further underscores their distinct partitioning and formulation behavior [1].

Plasticizer Free acid vs. ester Functional group reactivity

Evidence-Backed Application Scenarios for 2-Heptylbutanedioic Acid Procurement


Synthesis of C7-Tailored Surfactants via Amidation or Imide Formation

As established by US Patent US2182178 [1], 2-heptylbutanedioic acid is a validated precursor for nonionic and anionic surfactants through reaction with primary or secondary amines. The C7 alkyl chain provides an intermediate hydrophobicity (logP 2.52) that bridges the performance gap between shorter-chain (insufficient surface activity) and longer-chain (limited water solubility) alkylsuccinic-acid-derived surfactants [2]. Users synthesizing amide or imide surfactants for emulsification, dispersion, or wetting applications where precise HLB tuning is required should select the heptyl homolog when the octyl analog yields excessive hydrophobicity and the hexyl analog provides insufficient interfacial activity.

Lubricant Additive Intermediate with Chain-Length-Optimized Antiwear Performance

Research on succinic acid alkyl half-esters demonstrates that antiwear efficacy — as measured by 4-ball wear scar diameter — is strongly dependent on alkyl chain length [3][4]. The free C7 diacid serves as the precursor for synthesizing heptyl succinic half-esters and half-amides for metalworking fluids and lubricant formulations. The C7 chain is expected to confer an intermediate adsorbed film thickness and oil solubility that differentiates it from both shorter (C6, potentially less effective boundary lubrication) and longer (C8+, potentially reduced solubility in Group I–III base oils) alkylsuccinic additives. This makes the compound particularly relevant for formulators seeking a chain length not commonly offered by commercial alkylsuccinic anhydride suppliers (who predominantly stock C12+ alkenyl succinic anhydrides) [5].

Specialty Polymer Building Block Requiring a Mid-Chain Branched C11 Diacid

2-Heptylbutanedioic acid offers a branched C11 dicarboxylic acid scaffold that is structurally distinct from the more common linear α,ω-undecanedioic acid [6]. The 1,2-dicarboxylic acid geometry (vs. 1,11-) produces different polymer backbone architecture upon polycondensation with diols or diamines, affecting glass transition temperature, crystallinity, and hydrolytic stability. The lower melting point (90–91 °C vs. 108–110 °C for the linear isomer) facilitates melt polycondensation at reduced temperatures . This positions the compound as a specialty monomer for polyesters, polyamides, or polyester-polyols where controlled chain branching and reduced crystallinity are desired.

Chiral Building Block for Asymmetric Synthesis of Bioactive Succinic Acid Derivatives

The 2-position of the succinic acid backbone bearing the heptyl substituent is a chiral center when the two carboxymethyl groups are differentiated. Chemo-enzymatic methods for synthesizing chiral 2-substituted succinic acid derivatives have been reported [7], and the C7 chain length represents a distinct steric and hydrophobic environment compared to more commonly studied methyl, ethyl, or benzyl 2-substituted succinates. Researchers engaged in structure–activity relationship (SAR) studies of succinic-acid-based enzyme inhibitors, peptidomimetics, or natural product analogs may select 2-heptylbutanedioic acid to probe the effect of a medium-length aliphatic side chain on target binding or pharmacokinetic properties.

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